(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
CAS No.: 851429-36-2
Cat. No.: VC21432723
Molecular Formula: C15H17N3OS
Molecular Weight: 287.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851429-36-2 |
|---|---|
| Molecular Formula | C15H17N3OS |
| Molecular Weight | 287.4g/mol |
| IUPAC Name | (5Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11- |
| Standard InChI Key | JORXWFJXEHXJBN-QBFSEMIESA-N |
| Isomeric SMILES | CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
| SMILES | CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Introduction
Structural Characteristics and Physicochemical Properties
The compound (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one belongs to the thiazolone class of heterocyclic compounds. Its structural framework consists of a thiazol-4(5H)-one core with a benzylidene group at position 5 and a 4-methylpiperazin-1-yl substituent at position 2. The "(Z)" designation indicates the specific stereochemistry around the exocyclic double bond formed between the thiazolone core and the benzylidene group, wherein the substituents adopt a cis configuration.
Chemical Identity and Basic Properties
The compound is characterized by several key identifiers and properties as outlined in the following table:
| Property | Value |
|---|---|
| Chemical Name | (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one |
| CAS Number | 851429-36-2 |
| Molecular Formula | C₁₅H₁₇N₃OS |
| Molecular Weight | 287.38 g/mol |
| Density | 1.27±0.1 g/cm³ (Predicted) |
| Boiling Point | 428.1±55.0 °C (Predicted) |
| pKa | 6.86±0.42 (Predicted) |
The compound's structural features contribute to its physicochemical properties, which influence its behavior in biological systems . The thiazolone core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, provides a scaffold present in numerous biologically active compounds. The benzylidene group contributes to potential π-π interactions with biological targets, while the methylpiperazine moiety adds basic character and potential hydrogen bonding capabilities.
Molecular Structure and Representation
The molecular structure of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can be represented through various chemical notations:
| Representation | Identifier |
|---|---|
| IUPAC Name | (5Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11- |
| Standard InChIKey | JORXWFJXEHXJBN-ACCUITESSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
The stereochemistry at the exocyclic double bond is a critical structural feature that distinguishes the (Z) isomer from the (E) isomer. In the (Z) isomer, the benzene ring and the carbonyl group of the thiazolone are positioned on the same side of the double bond .
Synthesis Methodologies
The synthesis of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves multiple reaction steps that require precise control of conditions to ensure stereoselectivity and yield optimization. Based on comparable syntheses of related compounds, several potential routes can be identified.
General Synthetic Approaches
The most common approach to synthesizing this compound involves a condensation reaction between benzaldehyde and a thiazolone intermediate containing the 4-methylpiperazin-1-yl group. This synthetic pathway typically progresses through the following general steps:
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Formation of a thiazolone core structure
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Introduction of the 4-methylpiperazin-1-yl group at position 2
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Condensation reaction with benzaldehyde to form the benzylidene linkage with (Z) stereochemistry
The condensation reaction is particularly crucial as it establishes the stereochemistry of the final product. The reaction typically occurs under basic or acidic conditions, with the stereoselectivity being influenced by reaction parameters such as solvent choice, temperature, and catalyst.
Specific Reaction Conditions
Based on the synthesis of similar thiazolone derivatives, the following conditions are typically employed:
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The thiazolone core is often prepared from thiourea derivatives and α-halo carbonyl compounds
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The 4-methylpiperazine moiety is introduced through nucleophilic substitution reactions
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The condensation with benzaldehyde typically occurs in the presence of a base (e.g., piperidine) or acid catalyst in polar solvents
The stereoselectivity favoring the (Z) isomer is often a result of thermodynamic control, where intramolecular interactions stabilize the Z configuration. Controlling reaction conditions is essential to minimize the formation of the (E) isomer, which would require subsequent separation and purification steps.
Biological Activities and Pharmacological Properties
Compounds containing the thiazolone scaffold, particularly those with benzylidene and piperazine substituents, have demonstrated diverse biological activities. While specific data for (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is limited in the provided search results, information from structurally related analogs provides valuable insights into its potential biological profile.
Central Nervous System Activity
The piperazine moiety is commonly found in psychoactive drugs and compounds targeting the central nervous system. The 4-methylpiperazin-1-yl group in the compound may contribute to interactions with neurotransmitter receptors or transporters. Potential CNS-related activities include:
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Interaction with dopaminergic or serotonergic receptors
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Modulation of neurotransmitter release or reuptake
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Neuroprotective effects in models of neurodegeneration
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Potential application in treating neurological disorders
These properties make the compound potentially interesting for neuropsychiatric and neurodegenerative disorder research, although specific studies on the target compound would be necessary to confirm such activities.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) provides valuable insights into how structural modifications of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one affect its biological properties. Comparing this compound with its structural analogs helps elucidate the role of different functional groups.
Influence of Substitution Patterns
The effect of different substituents on the benzylidene moiety can be assessed by comparing the target compound with its structurally similar analogs:
| Compound | Substituent on Benzene Ring | Potential Effect on Activity |
|---|---|---|
| (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one | None (unsubstituted) | Baseline activity profile |
| (Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one | 4-Methoxy | Enhanced lipophilicity and potential for hydrogen bonding |
| (5Z)-5-(4-methylbenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one | 4-Methyl | Increased lipophilicity with minimal electronic effects |
| (5Z)-5-(3,4-dichlorobenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one | 3,4-Dichloro | Increased lipophilicity and electron-withdrawing effects |
| (E)-5-(4-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one | 4-Benzyloxy | Significantly increased steric bulk and lipophilicity |
The nature and position of substituents on the benzene ring significantly influence the biological activity of these compounds. Electron-donating groups like methoxy may enhance interaction with nucleophilic biological targets, while electron-withdrawing groups like chloro might affect the electron density distribution across the molecule, potentially altering binding affinity to target proteins .
Impact of Stereochemistry
The stereochemistry of the exocyclic double bond (Z versus E) plays a crucial role in determining the three-dimensional arrangement of the molecule, which directly impacts its biological activity. The (Z) configuration in (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one positions the benzene ring and the carbonyl group of the thiazolone on the same side of the double bond, creating a specific spatial arrangement that may be optimal for interaction with certain biological targets .
The stereochemistry can affect:
Studies comparing (Z) and (E) isomers of similar compounds have often revealed significant differences in potency and selectivity, underscoring the importance of stereochemical control in the synthesis and evaluation of these compounds.
Analytical Characterization and Identification
Accurate characterization of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is essential for confirming its identity, purity, and structural features. Multiple analytical techniques are typically employed for comprehensive characterization.
Spectroscopic Analysis
Several spectroscopic methods are commonly used for the characterization of thiazolone derivatives like (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR provides information about the proton environments, including the characteristic signal for the benzylidene proton
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¹³C NMR helps identify key carbon atoms, including the carbonyl carbon and the carbons involved in the exocyclic double bond
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2D NMR techniques (COSY, HSQC, HMBC) enable detailed structural assignment
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Infrared (IR) Spectroscopy:
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Identifies characteristic functional groups, including the C=O stretching of the thiazolone ring
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The C=C stretching of the benzylidene group
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N-H and C-N stretching frequencies associated with the piperazine moiety
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Mass Spectrometry:
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Provides molecular weight confirmation (expected m/z of 287.38 for [M+H]⁺)
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Fragmentation patterns help confirm structural features
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High-resolution mass spectrometry offers accurate mass determination
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X-ray Crystallography
X-ray crystallography, when applicable, provides definitive confirmation of the three-dimensional structure, including the (Z) stereochemistry of the exocyclic double bond. The crystal structure reveals important parameters such as:
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Bond lengths and angles
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Dihedral angles that define the molecule's conformation
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Intermolecular interactions in the solid state
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Absolute confirmation of stereochemistry
This technique is particularly valuable for confirming the stereochemical assignment and understanding the preferred conformation of the molecule, which can provide insights into its interaction with biological targets.
Comparative Analysis with Related Compounds
To better understand the significance of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, it is valuable to compare its properties with structurally related compounds that share common structural elements.
Comparison of Physicochemical Properties
The following table presents a comparison of key physicochemical properties of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one with its structural analogs:
| Compound | Molecular Weight (g/mol) | cLogP (predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one | 287.38 | ~2.5-3.0 | 0 | 4 | 2-3 |
| (Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one | 317.41 | ~2.3-2.8 | 0 | 5 | 3-4 |
| (5Z)-5-(4-methylbenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one | 301.4 | ~2.8-3.3 | 0 | 4 | 2-3 |
| (5Z)-5-(3,4-dichlorobenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one | 356.3 | ~3.5-4.0 | 0 | 4 | 2-3 |
These properties influence the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) characteristics. The relatively moderate molecular weight and lipophilicity of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one suggest favorable drug-like properties according to Lipinski's Rule of Five .
Structural Features and Biological Implications
The structural comparison reveals several important considerations regarding the relationship between chemical structure and potential biological activity:
This comparative analysis provides a framework for understanding how structural modifications might be employed to optimize the biological activity and drug-like properties of this class of compounds .
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